molecular formula C6H10ClF2N B3380853 4-(Difluoromethylidene)piperidine hydrochloride CAS No. 208245-66-3

4-(Difluoromethylidene)piperidine hydrochloride

Cat. No.: B3380853
CAS No.: 208245-66-3
M. Wt: 169.6 g/mol
InChI Key: RGXCXVJYDBNGMU-UHFFFAOYSA-N
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Description

Significance of Nitrogen Heterocycles in Synthetic and Mechanistic Studies

Nitrogen-containing heterocycles are cyclic organic compounds where at least one carbon atom in the ring has been replaced by a nitrogen atom. These structures are of paramount importance in chemistry and biology, forming the core framework of a vast number of natural products, including vitamins and nucleic acids. nih.gov In the realm of synthetic and mechanistic studies, nitrogen heterocycles like piperidine (B6355638) are indispensable. Their prevalence is highlighted by the fact that approximately 59% of small-molecule drugs approved by the U.S. FDA contain a nitrogen heterocycle. chemicalbook.com

The presence of the nitrogen heteroatom imparts unique chemical properties to the ring system. It can act as a proton acceptor or donor, engage in hydrogen bonding, and coordinate with metal catalysts, making these scaffolds versatile participants in a wide range of chemical transformations. nih.gov This versatility allows chemists to use them as building blocks for constructing complex molecules and as platforms to study reaction mechanisms, stereoselectivity, and the influence of electronic effects on chemical reactivity. chemicalbook.comresearchgate.net The adjustable nature of these compact molecular structures, combined with their functional diversity, makes them ideal for structure-activity relationship studies. chemicalbook.com

Strategic Incorporation of Fluorine Atoms in Organic Molecules for Research Advancement

Key research advancements stemming from fluorination include:

Modulation of Electronic Properties: The high electronegativity of fluorine can alter the acidity or basicity (pKa) of nearby functional groups through strong inductive effects.

Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond. This increased strength makes fluorinated sites less susceptible to metabolic oxidation by enzymes, a crucial factor in designing more robust molecules for biological studies. researchgate.net

Altered Lipophilicity: Fluorination can increase a molecule's lipophilicity (its ability to dissolve in fats and lipids), which can affect its transport across biological membranes. informahealthcare.com

Conformational Control: The introduction of fluorine can influence the preferred three-dimensional shape of a molecule due to electrostatic interactions and gauche effects. cambridgemedchemconsulting.com

These modifications allow researchers to fine-tune molecular properties, leading to compounds with improved stability, permeability, and binding affinity to biological targets. informahealthcare.comcambridgemedchemconsulting.com

Positioning of 4-(Difluoromethylidene)piperidine (B3353691) Hydrochloride within Fluorinated Chemical Space for Academic Inquiry

Within the broad class of fluorinated heterocycles, 4-(Difluoromethylidene)piperidine hydrochloride represents a molecule of significant academic interest, combining the structural features of the piperidine ring with the unique electronic attributes of an exocyclic difluoromethylene group (=CF2). While extensive research dedicated specifically to this compound is not widely documented, its structure allows for informed hypotheses about its potential role and properties based on well-established chemical principles.

The core structure is the piperidine ring, a saturated six-membered nitrogen heterocycle that provides a flexible, three-dimensional scaffold. The hydrochloride salt form ensures that the basic nitrogen atom is protonated, enhancing the compound's solubility in aqueous media for research applications.

The key feature is the 4-difluoromethylene substituent. This group is of particular interest as it is often employed as a bioisostere of a carbonyl or ketone group (C=O). cambridgemedchemconsulting.com Bioisosteres are functional groups that possess similar sizes and electronic properties, allowing them to be interchanged in biologically active molecules to modulate their properties. cambridgemedchemconsulting.com The difluoromethylene group mimics the steric profile and dipole moment of a carbonyl group but is chemically more stable and not susceptible to metabolic reduction.

Therefore, this compound is positioned in chemical space as a stable, non-reducible mimic of 4-piperidone (B1582916) hydrochloride. Its value in academic inquiry lies in its potential use as a building block or a research tool to:

Investigate the impact of replacing a carbonyl group with a difluoromethylene group on receptor binding and biological activity.

Serve as a precursor in synthetic pathways to more complex fluorinated piperidine derivatives. nih.gov

Study the influence of the highly polarized C=CF2 double bond on the conformational preferences and reactivity of the piperidine ring system.

The combination of a foundational heterocyclic scaffold with a functional, bioisosteric fluorinated group makes this compound a compelling target for synthetic exploration and mechanistic investigation.

Data Tables

Table 1: Physicochemical Properties of Constituent Moieties

Moiety Key Properties Relevance to 4-(Difluoromethylidene)piperidine
Piperidine Ring Saturated nitrogen heterocycle, typically exists in a chair conformation, basic nitrogen atom. Provides a 3D scaffold and a site for protonation (hydrochloride formation).

Table 2: Compound Names Mentioned in this Article

Compound Name
This compound

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(difluoromethylidene)piperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F2N.ClH/c7-6(8)5-1-3-9-4-2-5;/h9H,1-4H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGXCXVJYDBNGMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1=C(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClF2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

208245-66-3
Record name Piperidine, 4-(difluoromethylene)-, hydrochloride (1:1)
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Record name 4-(difluoromethylidene)piperidine hydrochloride
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Synthetic Methodologies for 4 Difluoromethylidene Piperidine Hydrochloride

Historical Evolution of Difluoromethylene Group Introduction into Piperidine (B6355638) Systems

The introduction of the exocyclic difluoromethylene group (=CF₂) onto a piperidine ring has historically relied on the adaptation of classical carbonyl olefination reactions, primarily applied to 4-piperidone (B1582916) derivatives.

Early synthetic efforts hinged on converting the ketone functional group of a protected 4-piperidone into the desired difluoroalkene. The most prominent of these foundational methods are the Horner-Wadsworth-Emmons (HWE) and the Julia-Kocienski olefination reactions.

The Horner-Wadsworth-Emmons (HWE) reaction utilizes a phosphonate-stabilized carbanion. wikipedia.org In this context, a difluoromethylphosphonate ester is deprotonated with a strong base to generate a potent nucleophile. This carbanion then attacks the electrophilic carbonyl carbon of an N-protected 4-piperidone. The resulting intermediate subsequently collapses to form the C=CF₂ double bond and a water-soluble phosphate (B84403) byproduct, which simplifies purification. organic-chemistry.org The reaction's stereoselectivity, which favors the E-alkene, is a key feature, though it is not relevant for this specific symmetrical product. wikipedia.org

The Julia-Kocienski olefination offers an alternative route, employing a carbanion derived from a fluorinated heteroaryl sulfone. nih.gov The reaction between the lithium salt of a difluoromethyl sulfone (e.g., difluoromethyl phenyl sulfone) and 4-piperidone generates a β-alkoxy sulfone intermediate. Subsequent elimination, often under reductive conditions in the classical Julia-Lythgoe variant or spontaneously in the modified Julia-Kocienski version, yields the target alkene. researchgate.netcas.cn

Table 1: Comparison of Early Olefination Strategies
MethodKey Reagent TypeGeneral Mechanism
Horner-Wadsworth-Emmons (HWE)Difluoromethylphosphonate EsterNucleophilic addition of a phosphonate (B1237965) carbanion to the 4-piperidone carbonyl, followed by elimination of a phosphate salt.
Julia-KocienskiDifluoromethyl Heteroaryl SulfoneAddition of a sulfone-stabilized carbanion to the carbonyl, forming a β-alkoxy sulfone, which then eliminates to form the alkene.

The evolution of these olefination strategies has been driven by the development of more efficient and selective fluorinated reagents. While early HWE approaches might use diethyl difluoromethylphosphonate, later advancements focused on modifying the phosphonate esters to fine-tune reactivity. researchgate.net

For the Julia-Kocienski reaction, the evolution was more pronounced. The original Julia-Lythgoe reaction required a two-step process of adduct formation and subsequent elimination. The development of the Julia-Kocienski modification, which uses heteroaryl sulfones like benzothiazol-2-yl (BT) or 1-phenyl-1H-tetrazol-5-yl (PT) sulfones, enabled a one-pot protocol. alfa-chemistry.comorganic-chemistry.org More recently, reagents such as difluoromethyl 2-pyridyl sulfone have been developed, offering high efficiency and broad applicability for the gem-difluoroolefination of both aldehydes and ketones under mild conditions. cas.cnrsc.org These newer sulfone reagents are often more stable and provide higher yields, representing a significant improvement over the original phenyl sulfones. cas.cn

Contemporary Approaches for the Construction of the 4-(Difluoromethylidene)piperidine (B3353691) Scaffold

Modern synthetic chemistry offers a broader toolkit, including methods that build the piperidine ring itself through cyclization and cross-coupling reactions, providing alternative pathways to the target molecule.

Annulation strategies, which involve forming a ring from two or more components in a single operation, are powerful tools for constructing heterocyclic systems. nih.gov A plausible, though not widely documented, approach to 4-(difluoromethylidene)piperidine is through a [4+2] cycloaddition (Diels-Alder reaction).

In such a hypothetical scenario, a difluoromethylene-containing dienophile could react with a 1-aza-1,3-diene to construct the tetrahydropyridine (B1245486) ring, which can then be reduced to the piperidine. Alternatively, a diene incorporating the difluoromethylene group could react with an imine or its equivalent. The success of such a strategy would depend on the stability and reactivity of the requisite fluorinated diene or dienophile. While [4+2] cycloadditions are common for building piperidine frameworks, their application for the direct installation of an exocyclic difluoromethylene group is less established. mdpi.comresearchgate.net

The most direct and widely practiced contemporary strategy remains the functionalization of a pre-formed piperidine ring, specifically the gem-difluoroolefination of an N-protected 4-piperidone. This approach leverages the commercial availability of precursors like N-Boc-4-piperidone. Modern olefination reagents have greatly improved the efficiency of this transformation.

A state-of-the-art example is the use of difluoromethyl 2-pyridyl sulfone (2-PySO₂CF₂H). rsc.org The reaction proceeds by deprotonating the sulfone with a base like lithium hexamethyldisilazide (LiHMDS) to form the nucleophile, which then reacts with N-Boc-4-piperidone. The resulting intermediate spontaneously eliminates to yield N-Boc-4-(difluoromethylidene)piperidine. The final deprotection step with an acid, such as hydrogen chloride in dioxane, furnishes the desired 4-(Difluoromethylidene)piperidine hydrochloride salt.

Table 2: Modern Olefination of N-Boc-4-piperidone
StepReagents & ConditionsPurpose
1. OlefinationN-Boc-4-piperidone, Difluoromethyl 2-pyridyl sulfone, LiHMDS, THF, -78 °C to rtConversion of the carbonyl group to the exocyclic C=CF₂ group.
2. DeprotectionHCl in dioxane or other suitable solventRemoval of the Boc protecting group and formation of the hydrochloride salt.

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, though their application to construct the 4-(difluoromethylidene)piperidine scaffold is not extensively reported. youtube.com A potential strategy could involve the coupling of a piperidine-derived precursor with a difluorovinyl metallic reagent.

For instance, a protected 4-piperidone could be converted to its enol triflate. This electrophilic partner could then undergo a Stille or Suzuki cross-coupling reaction with a (difluorovinyl)stannane or (difluorovinyl)boronic acid derivative, respectively, in the presence of a palladium catalyst. nih.gov This would forge the C4-C=CF₂ bond directly. Another advanced approach is the reductive Heck coupling, which has been used to construct highly substituted piperidine rings and could potentially be adapted for this purpose. nih.gov While powerful, these methods require the synthesis of specialized fluorinated organometallic reagents and optimization of catalytic conditions.

Indium-Mediated Transformations for Piperidine Core Formationnih.gov

The construction of the piperidine ring is a fundamental step in the synthesis of this compound. While various methods exist for the formation of this heterocyclic scaffold, indium-mediated transformations have emerged as a notable approach in organic synthesis. A novel process for the synthesis of 4-aryl-4-acyl piperidine derivatives utilizing indium metal has been described. google.com In this method, commercially available 4-phenylpyridine (B135609) can be treated with acetic anhydride (B1165640) in the presence of indium powder to yield 1,4-diacetyl-4-phenyl-1,4-dihydropyridine, which can be subsequently reduced to the corresponding piperidine. google.com

The general applicability of this indium-mediated reductive acylation to a precursor of 4-(difluoromethylidene)piperidine would likely start from a suitably substituted pyridine (B92270). The reaction conditions typically involve heating the pyridine derivative with an acylating agent and indium metal. google.com A proposed reaction scheme is presented in Table 1.

Table 1: Proposed Indium-Mediated Piperidine Formation

Step Reactants Reagents Product
1 4-Substituted Pyridine Acetic Anhydride, Indium Powder 1,4-Diacyl-4-substituted-1,4-dihydropyridine
2 1,4-Diacyl-4-substituted-1,4-dihydropyridine Reduction agent (e.g., Pd/H₂) N-acetyl-4-substituted-piperidine

This table outlines a general, plausible pathway. Specific conditions would require empirical optimization for the synthesis of a precursor to 4-(difluoromethylidene)piperidine.

While this specific indium-mediated reaction has been detailed for 4-aryl-4-acyl piperidines, its adaptation for the synthesis of a 4-piperidone precursor, which could then be converted to the target compound, represents a potential synthetic route. The advantages of using indium include its relatively low toxicity and stability in water, which aligns with green chemistry principles. nih.gov

Chemo- and Regioselective Considerations in the Synthesis of this compound

The synthesis of this compound necessitates careful control over chemoselectivity and regioselectivity, particularly during the introduction of the difluoromethylidene group and any manipulations of the piperidine ring.

A key transformation is the conversion of a 4-piperidone precursor to the difluoromethylidene derivative. This is typically achieved via olefination reactions, such as the Wittig reaction or the Julia-Kocienski olefination. nih.govresearchgate.netresearchgate.netcas.cnorganic-chemistry.org

Wittig Reaction : This would involve the reaction of a protected 4-piperidone with a difluoromethylidene phosphonium (B103445) ylide. The ylide can be generated in situ from a suitable precursor, such as (difluoromethyl)triphenylphosphonium bromide, and a strong base. researchgate.netwikipedia.org The chemoselectivity of the Wittig reaction is generally high for ketones.

Julia-Kocienski Olefination : This reaction offers an alternative route, reacting the 4-piperidone with a difluoromethyl sulfone derivative, such as difluoromethyl 2-pyridyl sulfone, in the presence of a base. nih.govresearchgate.netcas.cn This method is known for its high efficiency in forming carbon-carbon double bonds. nih.gov

Regioselectivity becomes crucial when dealing with substituted piperidine rings. For instance, if the piperidine ring contains other functional groups, the olefination at the C4 position must proceed without affecting these other sites. The choice of protecting group on the piperidine nitrogen is also a critical consideration to ensure compatibility with the reaction conditions of the olefination step and to prevent side reactions. Common protecting groups include Boc (tert-butoxycarbonyl) and Cbz (carboxybenzyl), which can be removed under acidic conditions, often concurrently with the formation of the hydrochloride salt.

Enantioselective and Diastereoselective Synthesis of Chiral Precursors or Analogues for 4-(Difluoromethylidene)piperidine Derivativesnih.govresearchgate.netnih.govnih.gov

While this compound itself is achiral, the synthesis of chiral analogues or precursors with substituents on the piperidine ring is of significant interest in medicinal chemistry. Achieving stereocontrol is a major focus in modern organic synthesis.

Enantioselective Synthesis: The enantioselective synthesis of substituted piperidines can be approached in several ways: researchgate.net

From the Chiral Pool: Utilizing naturally occurring chiral starting materials to construct the piperidine ring.

Asymmetric Catalysis: Employing chiral catalysts to induce enantioselectivity in key bond-forming reactions that create the piperidine ring or introduce substituents. For example, iridium-catalyzed asymmetric hydrogenation of pyridinium (B92312) salts has been shown to produce chiral piperidines with high enantioselectivity. nih.gov

Use of Chiral Auxiliaries: Temporarily attaching a chiral auxiliary to the substrate to direct the stereochemical outcome of a reaction, followed by its removal.

Diastereoselective Synthesis: When multiple stereocenters are present, controlling the relative stereochemistry (diastereoselectivity) is paramount. nih.govnih.gov Diastereoselectivity in piperidine synthesis is often governed by steric and electronic factors of the substrates and reagents. acs.org For instance, the reduction of a substituted 4-piperidone can lead to different diastereomers of the corresponding alcohol, depending on the reducing agent and the steric environment around the carbonyl group. Similarly, cycloaddition reactions to form the piperidine ring can exhibit high diastereoselectivity based on the geometry of the starting materials. nih.gov

Table 2: Examples of Stereoselective Reactions in Piperidine Synthesis

Reaction Type Key Feature Stereochemical Outcome
Asymmetric Hydrogenation Chiral Iridium Catalyst High Enantioselectivity
Aza-Diels-Alder Reaction Chiral Lewis Acid Catalyst High Enantioselectivity and Diastereoselectivity

This table provides a general overview of strategies; specific outcomes depend on the exact substrates and conditions.

Green Chemistry Principles and Sustainable Practices in this compound Synthesis Research

The application of green chemistry principles is increasingly important in the synthesis of pharmaceuticals and fine chemicals. chemijournal.comfrontiersin.orgresearchgate.netrasayanjournal.co.in In the context of synthesizing this compound, several aspects can be considered to enhance the sustainability of the process.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Olefination reactions like the Wittig reaction generate stoichiometric amounts of triphenylphosphine (B44618) oxide as a byproduct, which lowers the atom economy. Alternative catalytic olefination methods are an area of active research.

Use of Safer Solvents and Reagents: Whenever possible, replacing hazardous solvents and reagents with greener alternatives. For example, the use of water or other environmentally benign solvents in reactions for forming the piperidine ring would be a significant improvement. nih.gov The use of indium, as mentioned earlier, is also advantageous due to its lower toxicity compared to other metals. nih.gov

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. Microwave-assisted synthesis can sometimes offer a more energy-efficient alternative to conventional heating.

Catalysis: The use of catalytic reagents is preferred over stoichiometric ones. Catalytic methods for both the formation of the piperidine ring and the introduction of the difluoromethylidene group would represent a significant green advancement.

The development of a truly "green" synthesis for this compound would involve a holistic approach, considering the entire lifecycle of the product, from starting materials to waste disposal.

Reactivity and Mechanistic Studies of 4 Difluoromethylidene Piperidine Hydrochloride

Reactivity at the Piperidine (B6355638) Nitrogen Atom

The secondary amine of the piperidine ring is a key site for synthetic modification. Its nucleophilicity and basicity are modulated by the electron-withdrawing nature of the C4-difluoromethylidene group, which can influence the rates and outcomes of reactions at the nitrogen atom.

The nitrogen atom of 4-(difluoromethylidene)piperidine (B3353691) can readily undergo N-alkylation and N-acylation, which are fundamental transformations for building molecular complexity. These reactions typically proceed via standard nucleophilic substitution or addition-elimination pathways.

N-Alkylation: The alkylation of the piperidine nitrogen introduces a wide range of substituents. The reaction generally involves treating the free base form of 4-(difluoromethylidene)piperidine with an alkylating agent, such as an alkyl halide or sulfonate. A base is often required to neutralize the hydrogen halide formed during the reaction, driving the equilibrium towards the N-alkylated product. researchgate.net Common conditions involve the use of bases like potassium carbonate (K2CO3) or sodium hydride (NaH) in polar aprotic solvents such as dimethylformamide (DMF). researchgate.net Reductive amination, reacting the piperidine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride, provides an alternative route to N-alkylated products. sciencemadness.org

N-Acylation: Acylation of the piperidine nitrogen is typically achieved by reaction with acylating agents like acyl chlorides or anhydrides. These reactions are often rapid and can be performed in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine (B92270), to scavenge the acid byproduct. nuph.edu.ua N-acylation is not only a method for derivatization but also serves as a common strategy for nitrogen protection during multi-step syntheses. nuph.edu.uanih.gov

The following table summarizes common conditions for these transformations, adapted from general procedures for piperidine derivatives. researchgate.netnih.govgoogle.com

TransformationReagent(s)BaseSolventTypical Conditions
N-AlkylationAlkyl Halide (R-X)K₂CO₃ or NaHDMF, Acetonitrile (B52724)0 °C to room temp.
Reductive AminationAldehyde/Ketone, NaBH(OAc)₃-DCE, THFRoom temp.
N-AcylationAcyl Chloride (RCOCl)Et₃N, PyridineDCM, THF0 °C to room temp.
N-AcylationAcid Anhydride (B1165640) ((RCO)₂O)Et₃N, DMAPDCM, THFRoom temp.

In the context of complex, multi-step syntheses, the piperidine nitrogen often needs to be protected to prevent unwanted side reactions. The choice of protecting group is critical and depends on its stability to the reaction conditions employed in subsequent steps and the ease of its removal.

Common nitrogen protecting groups applicable to fluorinated piperidines include the tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and trifluoroacetyl (TFA) groups. acs.orgnih.gov

tert-Butoxycarbonyl (Boc) Group: The Boc group is widely used due to its stability under a broad range of non-acidic conditions. It is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and is readily removed under acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). acs.org

Benzyloxycarbonyl (Cbz) Group: The Cbz group is stable to acidic and basic conditions. It is introduced using benzyl (B1604629) chloroformate (CbzCl) and is most commonly removed by catalytic hydrogenation (e.g., H₂, Pd/C), which simultaneously reduces the C=C double bond. acs.org

Trifluoroacetyl (TFA) Group: In the synthesis of fluorinated piperidines via dearomatization-hydrogenation of fluoropyridines, the nitrogen can be protected in situ as a trifluoroacetamide. This group is exceptionally stable but can be removed to furnish the piperidine hydrochloride salt quantitatively. nih.gov

Protecting GroupProtection ReagentDeprotection ConditionReference
Boc (tert-butoxycarbonyl)(Boc)₂O, Et₃NTFA in DCM; or HCl in Dioxane acs.org
Cbz (Benzyloxycarbonyl)CbzCl, BaseH₂, Pd/C (catalytic hydrogenation) acs.org
TFA (Trifluoroacetyl)Trifluoroacetic AnhydrideBase hydrolysis (e.g., NaOH) nih.gov

Transformations of the Piperidine Ring System Adjacent to the Difluoromethylidene Group

Direct functionalization of the piperidine ring, particularly at the C3 and C5 positions adjacent to the difluoromethylidene group, is synthetically challenging. The literature contains few examples specific to this scaffold. However, the electronic properties of the C=CF₂ group are expected to influence the reactivity of these adjacent positions. The strong electron-withdrawing nature of the difluoromethylidene moiety can increase the acidity of the adjacent C-H bonds, potentially facilitating deprotonation and subsequent reaction with electrophiles.

Theoretical studies on the atmospheric photo-oxidation of unsubstituted piperidine have shown that H-abstraction can occur from the C2, C3, and C4 positions, with C2 being the most favorable after the N-H position. whiterose.ac.uk For 4-(difluoromethylidene)piperidine, H-abstraction at C3/C5 could lead to radical intermediates that could be trapped, offering a potential route for functionalization. However, the exocyclic double bond itself represents a reactive site that may compete with reactions on the saturated ring. Further research is needed to explore selective transformations at these positions in the presence of the difluoromethylidene group.

Elucidation of Reaction Mechanisms Through Kinetic and Isotopic Labeling Studies

Understanding the detailed mechanisms of reactions involving 4-(difluoromethylidene)piperidine hydrochloride is essential for optimizing reaction conditions and predicting outcomes. Kinetic studies and isotopic labeling are powerful tools for this purpose. researchgate.netwikipedia.org

Kinetic Studies: By monitoring reaction rates as a function of reactant concentrations, temperature, and solvent, key information about the reaction mechanism can be obtained. rsc.org For instance, in N-alkylation reactions, kinetic analysis can help determine whether the reaction proceeds via an SN1 or SN2 mechanism. Such studies can reveal the rate-determining step and the nature of the transition state.

Isotopic Labeling: This technique involves replacing an atom in a reactant with one of its isotopes (e.g., replacing ¹H with ²H, deuterium) to trace its path through a reaction. wikipedia.orgmusechem.com For example, to study the mechanism of a base-mediated reaction at the C3/C5 position, one could use a deuterated solvent to see if deuterium (B1214612) is incorporated into the product, which would provide evidence for a deprotonation-reprotonation pathway. researchgate.net Similarly, performing an N-alkylation reaction and analyzing the kinetic isotope effect (KIE)—the change in reaction rate upon isotopic substitution—can provide insight into bond-breaking and bond-forming events in the rate-determining step. taylorandfrancis.comnih.gov While specific studies on 4-(difluoromethylidene)piperidine are not widely reported, these established methodologies are directly applicable to investigating its reactivity.

Comparative Reactivity Analysis with Related Fluorinated Piperidine and Pyrrolidine (B122466) Analogues

The reactivity of 4-(difluoromethylidene)piperidine is best understood by comparing it with related fluorinated heterocycles, such as other fluorinated piperidines and their five-membered pyrrolidine counterparts. Key factors influencing reactivity include ring size, the position and number of fluorine atoms, and the nature of the fluorine-containing substituent. nih.govnih.gov

Effect of Fluorine Substitution: The introduction of fluorine significantly lowers the basicity (pKa) of the piperidine nitrogen due to the inductive electron-withdrawing effect. researchgate.net In 4-(difluoromethylidene)piperidine, the sp²-hybridized C4 and the attached fluorine atoms exert a strong pull on electron density from the ring, reducing the nucleophilicity of the nitrogen compared to a non-fluorinated piperidine. This effect is generally more pronounced than in piperidines with monofluorination at the C3 or C4 positions. researchgate.net Conformational preferences are also heavily influenced by fluorination, with a notable preference for axial fluorine positioning in many substituted fluoropiperidines, which can be attributed to hyperconjugation and charge-dipole interactions. nih.govnih.govresearchgate.net

Comparison with Fluorinated Pyrrolidines: Pyrrolidine analogues generally exhibit different conformational flexibility and ring strain compared to piperidines. In drug discovery, this can lead to differences in metabolic stability and binding affinity. nih.gov Mechanistic studies on the synthesis of fluorinated pyrrolidines and piperidines have shown that the energy barriers for cyclization and other transformations can differ significantly. nih.govacs.org For instance, the transition state energies for intramolecular C-H amination to form five-membered rings are often lower than for the corresponding six-membered rings, making pyrrolidine formation kinetically more favorable in some systems. The electronic effects of a difluoromethylidene group at the C4 position of a piperidine versus a C3 or C4 position of a pyrrolidine would also lead to distinct reactivity profiles due to differences in bond angles and ring electronics.

Compound TypeKey Structural FeatureImpact on Nitrogen Basicity (pKa)Noted Reactivity/PropertyReference
Piperidine- (Non-fluorinated)~11.1Highest basicity, standard reactivity. researchgate.net
4-FluoropiperidineSingle C-F bondLowered vs. piperidineAxial preference of fluorine influences conformation. nih.govnih.gov
4,4-Difluoropiperidine (B1302736)Geminal C-F bondsSignificantly lowered vs. piperidineStrong inductive effect reduces nucleophilicity. researchgate.net
4-(Difluoromethylidene)piperidineExocyclic C=CF₂Significantly lowered (comparable to 4,4-difluoro)Electron-withdrawing alkene, potential for conjugate addition.-
Fluorinated PyrrolidinesFive-membered ringGenerally less basic than corresponding piperidinesDifferent ring strain and conformation; often formed more readily. nih.govnih.gov

Derivatization and Structural Modification Strategies for 4 Difluoromethylidene Piperidine Hydrochloride

Utilization as a Synthetic Building Block for Advanced Molecular Architectures

4-(Difluoromethylidene)piperidine (B3353691) hydrochloride is a versatile precursor in the synthesis of intricate molecular designs. The reactivity of the difluoromethylidene group and the piperidine (B6355638) nitrogen allows for a variety of chemical transformations. As a synthetic building block, it offers a strategic advantage by introducing a gem-difluoro group, a bioisostere for a carbonyl group, which can enhance the metabolic stability and binding affinity of the final compound. nih.govossila.com The piperidine scaffold itself is a privileged structure in drug discovery, appearing in a wide array of bioactive molecules. pharmablock.com

The synthesis of advanced molecular architectures often involves the strategic functionalization of the piperidine ring. For instance, the nitrogen atom can be readily alkylated, acylated, or arylated to introduce diverse substituents. These modifications can significantly impact the pharmacological profile of the resulting molecules. The difluoromethylidene group can also participate in various addition reactions, further expanding the molecular diversity that can be achieved from this starting material. The use of fluorinated building blocks like 4-(difluoromethylidene)piperidine hydrochloride is a dominant approach in drug discovery for creating novel compounds with improved properties. nih.gov

Preparation of Novel Fluorinated Piperidine Derivatives from this compound

The development of novel fluorinated piperidine derivatives is a key area of research, with a focus on creating compounds with tailored biological activities. nih.govresearchgate.net Starting from this compound, a plethora of derivatives can be synthesized through various chemical strategies.

Functionalization of the piperidine ring at positions other than the nitrogen atom is a crucial strategy for generating structural diversity. researchgate.net This can be achieved through various methods, including C-H activation, which allows for the direct introduction of functional groups at specific positions on the ring. nih.govnih.gov The choice of catalyst and protecting groups on the piperidine nitrogen can control the site-selectivity of these reactions, enabling the synthesis of 2-, 3-, or 4-substituted piperidine analogues. nih.govnih.gov

For example, rhodium-catalyzed C-H insertion reactions have been employed to introduce substituents at the C2 and C4 positions of the piperidine ring. nih.govnih.gov The regioselectivity of these reactions is often dictated by the nature of the directing group attached to the piperidine nitrogen. Such methodologies provide a powerful tool for creating a library of fluorinated piperidine derivatives with diverse substitution patterns.

Post-synthetic modification offers another avenue for diversifying the 4-(difluoromethylidene)piperidine scaffold. This approach involves first synthesizing a core structure and then introducing further modifications. This strategy allows for the rapid generation of a series of analogues from a common intermediate. For example, a synthesized piperidine derivative can undergo further reactions such as cross-coupling, amidation, or nucleophilic substitution to introduce a wide range of functional groups. This approach has been successfully used to develop potent and selective dopamine (B1211576) D4 receptor antagonists based on a 4,4-difluoropiperidine (B1302736) scaffold. chemrxiv.orgnih.gov

The table below illustrates examples of scaffold diversification through the modification of a core piperidine structure.

Core Scaffold Modification Reaction Resulting Derivative Potential Application
4,4-DifluoropiperidineEtherification3-(Phenoxymethyl)-4,4-difluoropiperidineDopamine D4 Receptor Antagonist chemrxiv.orgnih.gov
N-Boc-piperidineC-H Functionalization2-Arylacetate-N-Boc-piperidinePositional Analogues of Methylphenidate nih.gov
N-Boc-tetrahydropyridineCyclopropanation/Ring-Opening3-Substituted-N-Boc-piperidinePositional Analogues of Methylphenidate researchgate.net

Design and Synthesis of Ligands and Organocatalysts Incorporating the 4-(Difluoromethylidene)piperidine Skeleton

The unique structural features of the 4-(difluoromethylidene)piperidine skeleton make it an attractive scaffold for the design and synthesis of novel ligands and organocatalysts. The piperidine ring can serve as a rigid framework to orient functional groups in a specific spatial arrangement, which is crucial for effective binding to biological targets or for catalyzing chemical reactions.

In ligand design, the difluoromethylidene group can act as a hydrogen bond acceptor or influence the electrostatic potential of the molecule, thereby affecting its interaction with a receptor. For instance, computational modeling has been used to design 4-substituted piperidine ligands that can interact with specific residues in the active site of the µ opioid receptor. nih.govnih.govresearchgate.net The synthesis of these ligands often involves coupling the piperidine core with other molecular fragments. nih.gov

In the field of organocatalysis, piperidine and its derivatives are widely used as basic catalysts. researchgate.net The incorporation of the difluoromethylidene group could modulate the basicity and steric environment of the piperidine nitrogen, potentially leading to organocatalysts with novel reactivity and selectivity. For example, a hybrid bio-organocatalytic cascade has been developed for the synthesis of 2-substituted piperidines, highlighting the versatility of the piperidine scaffold in catalysis. nih.gov

Construction of Complex Heterocyclic Systems Utilizing the Piperidine Core

The 4-(difluoromethylidene)piperidine core can be elaborated into more complex heterocyclic systems through various synthetic strategies. The inherent reactivity of the piperidine ring and the difluoromethylidene group allows for their participation in ring-forming reactions. For example, the piperidine nitrogen can act as a nucleophile in intramolecular cyclization reactions to form bicyclic or spirocyclic systems.

One approach involves the aza-Prins cyclization, where a homoallylic amine derived from the piperidine core reacts with an aldehyde to form a new heterocyclic ring. researchgate.net Another strategy is the use of annelation reactions, which can construct a new ring fused to the piperidine scaffold. These methods provide access to a wide range of complex heterocyclic systems that are of interest in medicinal chemistry and materials science. The construction of such complex molecules often relies on the careful design of the starting materials and the choice of reaction conditions to achieve the desired stereoselectivity.

Advanced Spectroscopic Methodologies in Chemical Research Involving 4 Difluoromethylidene Piperidine Hydrochloride

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Elucidation and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a paramount tool for determining the structure of organic molecules in solution. For 4-(Difluoromethylidene)piperidine (B3353691) hydrochloride, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and multi-dimensional NMR experiments provides a complete picture of its molecular framework and stereochemistry.

Multi-dimensional NMR experiments are crucial for unambiguously assigning proton and carbon signals and establishing the connectivity of the molecular skeleton.

Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. In the case of 4-(Difluoromethylidene)piperidine, COSY spectra would reveal correlations between the protons on the piperidine (B6355638) ring. For instance, the protons at C2 (and C6) would show correlations to the protons at C3 (and C5), establishing the sequence of methylene (B1212753) groups within the heterocyclic ring. ipb.pt

Heteronuclear Single Quantum Coherence (HSQC): This two-dimensional technique correlates proton signals with the signals of directly attached carbon atoms. columbia.edu An HSQC spectrum is essential for assigning the carbon signals of the piperidine ring by linking them to their corresponding, and often more easily assigned, proton signals. For example, the proton signal for the C2/C6 CH₂ groups would show a direct correlation to the ¹³C signal for C2/C6. nih.gov

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is arguably one of the most powerful for elucidating the complete carbon framework, as it reveals correlations between protons and carbons over two to three bonds (and sometimes four). ceitec.czlibretexts.org This is particularly vital for identifying quaternary carbons and connecting different spin systems. For 4-(Difluoromethylidene)piperidine, HMBC would be instrumental in:

Confirming the position of the difluoromethylidene group by showing correlations from the protons at C3/C5 to the quaternary carbon at C4 and the olefinic carbon (=CF₂).

Verifying the connectivity from the protons at C2/C6 to the C4 carbon. ipb.pt

These techniques, when used in concert, allow for the complete and unambiguous assignment of all ¹H and ¹³C chemical shifts, confirming the fundamental structure of the molecule.

Table 1: Hypothetical Multi-dimensional NMR Correlations for 4-(Difluoromethylidene)piperidine This interactive table illustrates the expected correlations for the core structure.

Proton (¹H) Position COSY Correlation (¹H) HSQC Correlation (¹³C) HMBC Correlations (¹³C)
H2 / H6 H3 / H5 C2 / C6 C3 / C5, C4

Given the presence of two fluorine atoms, ¹⁹F NMR spectroscopy is a highly informative technique. The ¹⁹F nucleus is 100% naturally abundant and has high sensitivity, making it an excellent probe. nih.govwikipedia.org

Fluorine Environment Analysis: The chemical shift of the fluorine nuclei in the ¹⁹F NMR spectrum provides critical information about their electronic environment. For a gem-difluoroalkene group (=CF₂), the two fluorine atoms can be chemically equivalent or non-equivalent depending on the molecular symmetry. The chemical shift is highly sensitive to substitution on the piperidine ring and the protonation state of the nitrogen. rsc.org Furthermore, spin-spin coupling between the fluorine atoms and adjacent protons (e.g., H3/H5) would be observed, providing further structural confirmation. These coupling constants (J-values) are typically large and can be observed over multiple bonds. huji.ac.il The ¹³C NMR signal for the difluoromethylene carbon is expected to appear as a triplet due to one-bond coupling with the two fluorine atoms, typically in the range of 109–117 ppm. oup.com

Reaction Monitoring: ¹⁹F NMR is an effective tool for monitoring the progress of reactions involving the synthesis of fluorinated compounds. rsc.org Since there is virtually no background ¹⁹F signal in most reaction media, the appearance of a resonance corresponding to the difluoromethylidene group and the disappearance of the signal from a fluorinated precursor can be cleanly monitored to determine reaction kinetics and completion. nih.gov

Table 2: Expected ¹⁹F NMR Spectral Data for a gem-Difluoroalkene Moiety

Parameter Typical Value Range Information Provided
Chemical Shift (δ) -80 to -130 ppm Electronic environment of the C=CF₂ group
²JHF (geminal) ~50 Hz Coupling to protons on the same carbon (if present)

The piperidine ring is known to exist predominantly in a chair conformation, which can undergo a ring inversion process (chair-to-chair interconversion). This conformational change can be studied using variable-temperature (dynamic) NMR spectroscopy. beilstein-journals.orgnih.gov

By recording NMR spectra at different temperatures, it is possible to observe changes in the appearance of the signals. At high temperatures, the ring inversion is rapid on the NMR timescale, and protons in axial and equatorial positions are averaged, leading to simpler spectra. As the temperature is lowered, the rate of inversion slows down. At a certain temperature, known as the coalescence temperature, the signals for the axial and equatorial protons broaden significantly. Below this temperature, at the slow-exchange limit, separate sharp signals for the distinct axial and equatorial protons can be observed.

Analysis of the spectra at the coalescence temperature allows for the calculation of the free energy of activation (ΔG‡) for the ring inversion process. researchgate.net The presence of the sp²-hybridized carbon at the C4 position, due to the exocyclic double bond, would likely influence the energy barrier for this inversion compared to a simple substituted piperidine. Such studies provide valuable insight into the molecule's conformational flexibility and stability.

Mass Spectrometry Techniques for Investigating Reaction Intermediates and Products

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) is capable of measuring the mass of an ion with very high accuracy (typically to within 5 ppm). This precision allows for the unambiguous determination of a molecule's elemental formula. For 4-(Difluoromethylidene)piperidine hydrochloride, HRMS would be used to measure the exact mass of the protonated molecular ion, [M+H]⁺. The measured mass would then be compared to the calculated mass for the expected formula (C₆H₁₀F₂N⁺), providing definitive confirmation of its composition. rsc.orgpfasolutions.org

Table 3: HRMS Data for the Protonated Molecular Ion of 4-(Difluoromethylidene)piperidine

Ion Formula Calculated Exact Mass Hypothetical Measured Mass Mass Difference (ppm)

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z are selected and then fragmented by collision with an inert gas, a process known as collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed. nih.gov This process provides detailed structural information by revealing the molecule's fragmentation pathways.

For the protonated 4-(Difluoromethylidene)piperidine ion, MS/MS analysis would likely reveal characteristic fragmentation patterns of the piperidine ring. Based on studies of similar piperidine alkaloids, common fragmentation pathways include the neutral loss of small molecules and ring-opening mechanisms. researchgate.netscispace.com The fragmentation pattern helps to confirm the connectivity of the molecule and can be used to distinguish it from isomers.

Table 4: Plausible MS/MS Fragmentation of Protonated 4-(Difluoromethylidene)piperidine

Precursor Ion (m/z) Proposed Fragment Ion (m/z) Proposed Neutral Loss Structural Information Gained
134.08 114.07 HF Loss of hydrogen fluoride
134.08 94.06 C₂H₄ (ethene) Ring fragmentation

By combining these advanced NMR and mass spectrometry methodologies, researchers can achieve a comprehensive and unambiguous characterization of this compound, laying the groundwork for further investigation into its chemical properties and potential applications.

Chromatographic Techniques for Separation and Purity Assessment of Research Samples

Chromatographic methods are indispensable for the separation of this compound from reaction mixtures and for the stringent assessment of its purity. The choice of technique is dictated by the physicochemical properties of the analyte and the matrix in which it is present.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. Given the potential volatility of the free base form of 4-(Difluoromethylidene)piperidine, GC-MS can be employed for its identification and quantification, as well as for the analysis of volatile byproducts in a reaction mixture.

To facilitate the analysis of the polar and saline nature of this compound, a derivatization step is often necessary to increase its volatility and improve chromatographic performance. Acylation with reagents such as trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA) is a common strategy for primary and secondary amines. This process replaces the active hydrogen on the nitrogen atom with a non-polar acyl group, making the molecule more amenable to GC analysis. jfda-online.comresearchgate.net

Alternatively, headspace GC-MS can be utilized to analyze for the presence of the free base, 4-(Difluoromethylidene)piperidine, in a sample. This technique involves heating the sample in a sealed vial to partition volatile analytes into the gas phase (headspace), which is then injected into the GC-MS system. This is particularly useful for determining residual amounts of the free base in the hydrochloride salt or for monitoring reaction progress where the free base is a volatile product. google.comnih.gov

Research Findings:

A hypothetical study on the analysis of a synthesis reaction producing this compound might involve the following GC-MS method. The primary goal would be to identify and quantify the main product and any volatile impurities. The free base, 4-(Difluoromethylidene)piperidine, would be the target analyte.

A sample from the reaction mixture would be basified to liberate the free amine, extracted into a suitable organic solvent like dichloromethane (B109758), and then derivatized with TFAA. The resulting N-trifluoroacetyl-4-(difluoromethylidene)piperidine would then be analyzed by GC-MS.

The mass spectrum of the derivatized product would be expected to show characteristic fragmentation patterns, including a molecular ion peak and fragments corresponding to the loss of a trifluoromethyl group and fragmentation of the piperidine ring. The retention time and mass spectrum would serve as identifiers for the compound.

Below is a representative data table summarizing the expected GC-MS parameters and results for the analysis of the derivatized target compound and a potential volatile impurity.

Table 1: GC-MS Parameters and Expected Results for Volatile Product Analysis

ParameterValue
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier GasHelium, constant flow 1.0 mL/min
Inlet Temperature250 °C
Injection ModeSplitless
Oven ProgramInitial 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Source Temperature230 °C
Quadrupole Temperature150 °C
Mass Range40-400 amu
Expected Results
Analyte Expected Retention Time (min)
N-trifluoroacetyl-4-(difluoromethylidene)piperidine~10.5
Volatile Impurity (e.g., unreacted starting material)Varies

High-Performance Liquid Chromatography (HPLC) for Reaction Mixture Analysis and Purification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of non-volatile and thermally labile compounds, making it highly suitable for this compound. A significant challenge in the HPLC analysis of this compound is its lack of a strong UV chromophore, rendering standard UV detection insensitive.

To overcome this, several detection strategies can be employed. One approach is the use of a universal detector that does not rely on the chromophoric properties of the analyte. The Charged Aerosol Detector (CAD) is an excellent option for such compounds. lcms.czthermofisher.comthermofisher.com CAD provides a response that is proportional to the mass of the analyte, regardless of its chemical structure, making it ideal for the quantification of non-chromophoric substances like this compound. lcms.cz

Another strategy involves derivatization to attach a UV-active or fluorescent tag to the molecule. Reagents like dansyl chloride or 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) react with the secondary amine of the piperidine ring to form a highly UV-absorbent or fluorescent derivative, which can then be readily detected. researchgate.netrsc.orgresearchgate.net

For the separation of the polar and ionic this compound by reversed-phase HPLC, the use of ion-pairing reagents is often necessary. These reagents, such as heptafluorobutyric acid (HFBA) or sodium dodecyl sulfate (B86663) (SDS), are added to the mobile phase. nih.govnih.govchromatographyonline.com They form a neutral ion-pair with the charged analyte, which can then be retained and separated on a non-polar stationary phase like C18. nih.govnih.gov

Research Findings:

In a research setting, an HPLC method coupled with a Charged Aerosol Detector (HPLC-CAD) could be developed to assess the purity of a synthesized batch of this compound. The method would aim to separate the main compound from any non-volatile impurities or starting materials.

An ion-pair reversed-phase method would likely be employed. The mobile phase would consist of an aqueous buffer containing an ion-pairing agent and an organic modifier like acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic modifier is increased over time, would be used to elute compounds with varying polarities.

The CAD response for this compound would be used to determine its purity by calculating the peak area percentage relative to all other detected peaks.

The following interactive data table outlines a potential HPLC-CAD method and expected results for the purity assessment of a research sample.

Table 2: HPLC-CAD Method Parameters and Purity Assessment Data

ParameterValue
HPLC System
ColumnC18 (150 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A0.1% Heptafluorobutyric acid (HFBA) in Water
Mobile Phase B0.1% Heptafluorobutyric acid (HFBA) in Acetonitrile
Gradient5% B to 95% B over 15 minutes
Flow Rate1.0 mL/min
Column Temperature30 °C
Charged Aerosol Detector (CAD)
Nebulizer Temperature35 °C
GasNitrogen
Purity Assessment Results
Peak ID Retention Time (min)
Impurity 13.2
4-(Difluoromethylidene)piperidine HCl8.7
Impurity 212.1

Computational and Theoretical Investigations of 4 Difluoromethylidene Piperidine Hydrochloride

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic nature of 4-(Difluoromethylidene)piperidine (B3353691) hydrochloride, which in turn governs its reactivity. These calculations provide information on electron distribution, molecular orbital energies, and the thermodynamics of chemical transformations.

Density Functional Theory (DFT) has become a standard tool for investigating the mechanisms of organic reactions. For a molecule like 4-(Difluoromethylidene)piperidine hydrochloride, DFT can be employed to model potential synthetic routes or subsequent functionalization reactions. By calculating the energies of reactants, products, intermediates, and transition states, a complete energy profile for a proposed reaction pathway can be constructed.

For instance, the introduction of the difluoromethylidene group onto a piperidine (B6355638) precursor could be studied. DFT calculations can help elucidate the step-by-step mechanism of such a transformation, identifying the rate-determining step and predicting the reaction's feasibility and potential byproducts. These studies are crucial for optimizing reaction conditions, such as temperature, pressure, and catalyst choice, to improve yields and selectivity. Control experiments and DFT calculations can reveal that specific reaction conditions can enhance certain coupling pathways over others.

Table 1: Illustrative DFT-Calculated Energy Profile for a Hypothetical Reaction Step This table presents hypothetical data to illustrate the application of DFT in studying reaction pathways.

SpeciesDescriptionRelative Energy (kcal/mol)
ReactantsPiperidine precursor + Reagent0.0
Transition State 1 (TS1)Activation barrier for the first step+18.5
IntermediateA transient species formed during the reaction-5.2
Transition State 2 (TS2)Activation barrier for the second step+12.1
Products4-(Difluoromethylidene)piperidine + Byproduct-25.0

Molecular Orbital (MO) theory provides a detailed picture of the electronic distribution within a molecule. Of particular importance are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and localization of these orbitals are key predictors of a molecule's reactivity.

The electron-withdrawing nature of the two fluorine atoms significantly influences the electronic properties of the difluoromethylidene group. An MO analysis would likely show that the LUMO is localized around the C=CF₂ double bond, particularly on the exocyclic carbon atom. This indicates that the molecule is susceptible to nucleophilic attack at this position. The HOMO, conversely, might be located elsewhere on the piperidine ring or on the nitrogen atom, suggesting sites for electrophilic attack. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity.

Table 2: Representative Frontier Molecular Orbital (FMO) Data This table contains representative data based on calculations for similar fluorinated heterocyclic compounds to illustrate the concepts of MO analysis.

ParameterDescriptionTypical Calculated Value (eV)
E(HOMO)Energy of the Highest Occupied Molecular Orbital-7.5 to -6.5
E(LUMO)Energy of the Lowest Unoccupied Molecular Orbital-1.0 to 0.5
HOMO-LUMO GapEnergy difference between HOMO and LUMO6.0 to 7.5
Electronegativity (χ)A measure of the ability to attract electrons3.5 to 4.0
Global Hardness (η)A measure of resistance to charge transfer3.0 to 3.75

Conformational Analysis and Molecular Dynamics Simulations of the Piperidine Ring System

The three-dimensional structure of the piperidine ring is crucial for its biological activity and chemical properties. Computational methods are extensively used to study the conformational preferences of the ring and the dynamics of its interconversion.

Systematic computational surveys of fluorinated piperidines have shown that the conformational behavior is governed by a complex interplay of electrostatic interactions (such as charge-dipole), hyperconjugation, and steric factors. In the hydrochloride salt form, the protonated nitrogen atom (NH₂⁺) introduces strong electrostatic effects that significantly influence the conformational equilibrium.

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of the molecule over time. By simulating the molecule in a solvent box (e.g., water), MD can reveal the stability of different conformations, the pathways of conformational change, and the specific interactions with solvent molecules. These simulations provide a more realistic picture of the molecule's behavior in solution than static, gas-phase calculations.

Table 3: Factors Influencing Piperidine Ring Conformation

FactorDescriptionPredicted Influence on 4-(Difluoromethylidene)piperidine HCl
Steric HindranceRepulsive interactions between bulky groups.The difluoromethylidene group is relatively large and will influence the puckering of the ring.
Electrostatic InteractionsAttractive or repulsive forces between charged or polar groups.The C-F bond dipoles and the positive charge on the nitrogen are dominant factors.
HyperconjugationDelocalization of electrons from a filled bonding orbital to an adjacent empty anti-bonding orbital.Interactions between C-H or C-C sigma orbitals and the C-F anti-bonding orbitals can stabilize certain conformations.
Solvation EffectsInteraction of the molecule with the surrounding solvent.Polar solvents like water will stabilize charged species and conformations with larger dipole moments.

Prediction of Spectroscopic Parameters to Aid Experimental Research

Computational chemistry can accurately predict spectroscopic data, which is invaluable for aiding the interpretation of experimental results. DFT calculations are commonly used to compute NMR chemical shifts and vibrational frequencies.

For this compound, predicting the ¹³C and ¹⁹F NMR spectra would be particularly useful. The Gauge-Including Atomic Orbital (GIAO) method is a reliable approach for calculating NMR chemical shifts. Theoretical predictions can help assign complex spectra, confirm the proposed structure, and provide insight into the electronic environment of each nucleus. For example, the chemical shift of the sp² carbon of the difluoromethylidene group is a distinctive feature that can be precisely predicted.

Similarly, the calculation of harmonic vibrational frequencies can help in assigning peaks in experimental infrared (IR) and Raman spectra. While calculated frequencies are often systematically higher than experimental ones, they can be corrected using scaling factors to achieve good agreement. This allows for the confident assignment of key vibrational modes, such as the C=C stretching, C-F stretching, and N-H bending vibrations.

Table 4: Illustrative Comparison of Predicted and Experimental Spectroscopic Data This table presents plausible, representative data to demonstrate the utility of computational prediction in spectroscopy.

Spectroscopic ParameterPredicted Value (DFT/GIAO)Hypothetical Experimental ValueAssignment
¹³C NMR Chemical Shift155.2 ppm154.8 ppmCarbon of the =CF₂ group
¹³C NMR Chemical Shift98.5 ppm99.1 ppmPiperidine C4 carbon (=C-CF₂)
¹⁹F NMR Chemical Shift-95.7 ppm-96.2 ppmFluorine atoms of the =CF₂ group
IR Vibrational Frequency1735 cm⁻¹ (scaled)1730 cm⁻¹C=C stretching vibration
IR Vibrational Frequency1215 cm⁻¹ (scaled)1212 cm⁻¹C-F symmetric stretching

Modeling of Catalytic Processes Involving this compound

Theoretical modeling is a powerful tool for understanding and designing catalytic processes. For a compound like this compound, modeling could be applied in two main contexts: its synthesis via a catalytic reaction or its use as a substrate in a subsequent catalytic transformation.

For example, if the difluoromethylidene group is installed using a transition-metal-catalyzed cross-coupling reaction, DFT calculations could be used to model the entire catalytic cycle. This would involve studying the elementary steps of the reaction, such as oxidative addition, transmetalation, and reductive elimination. Such models can identify the rate-limiting step, explain the observed selectivity, and guide the design of more efficient catalysts.

Operando modeling, which aims to simulate the catalyst under realistic reaction conditions (including temperature, pressure, and solvent effects), represents the frontier of this field. By combining quantum mechanics with larger-scale simulation techniques, researchers can gain a dynamic and more accurate understanding of how the catalyst and substrate interact at a molecular level.

Table 5: Hypothetical Steps in a Modeled Catalytic Cycle for Synthesis

StepDescriptionInformation Gained from Modeling
1. Catalyst ActivationThe active catalytic species is formed from a precatalyst.Energy barrier for activation; structure of the active catalyst.
2. Oxidative AdditionThe piperidine precursor binds to the metal center.Reaction thermodynamics and kinetics; geometry of the intermediate.
3. Ligand Exchange/TransmetalationThe difluoromethyl source is introduced to the metal center.Energy profile for ligand exchange; stability of intermediates.
4. Reductive EliminationThe final product is formed and released from the metal.Activation energy for the final C-C bond formation; rate-determining step.
5. Catalyst RegenerationThe catalyst returns to its active state.Potential catalyst deactivation pathways.

Strategic Applications of 4 Difluoromethylidene Piperidine Hydrochloride in Complex Molecule Synthesis

Role as a Precursor to Fluorinated Heterocycles in Research

The difluoromethylidene moiety in 4-(difluoromethylidene)piperidine (B3353691) hydrochloride presents a reactive handle for the synthesis of more complex fluorinated heterocycles. The electron-withdrawing nature of the fluorine atoms can influence the reactivity of the exocyclic double bond, making it susceptible to various chemical transformations.

Potential Synthetic Transformations:

Cycloaddition Reactions: The double bond could potentially participate in cycloaddition reactions to form spirocyclic systems containing the piperidine (B6355638) ring.

Addition Reactions: Nucleophilic addition to the double bond could lead to the formation of functionalized piperidine derivatives, which can then be used in subsequent cyclization reactions to build larger heterocyclic systems.

Rearrangement Reactions: Under specific conditions, the difluoromethylidene group might undergo rearrangements to yield other fluorinated functionalities.

Detailed research findings on specific examples of these transformations for this particular compound are not widely reported in peer-reviewed literature.

Integration into Scaffolds for Exploring Structure-Reactivity Relationships in Chemical Biology

The incorporation of fluorinated motifs is a common strategy in medicinal chemistry to modulate the physicochemical properties of bioactive molecules. The 4-(difluoromethylidene)piperidine hydrochloride scaffold could be integrated into larger molecules to study structure-reactivity relationships (SRR).

Hypothetical Research Applications:

Parameter StudiedPotential Impact of the Difluoromethylidene Piperidine Moiety
Metabolic Stability The C-F bond is highly stable, potentially blocking sites of metabolism and increasing the half-life of a drug candidate.
Acidity/Basicity (pKa) The electron-withdrawing fluorine atoms can lower the pKa of the piperidine nitrogen, affecting its charge state at physiological pH and its interaction with biological targets.
Lipophilicity Fluorine substitution generally increases lipophilicity, which can influence cell membrane permeability and bioavailability.
Conformational Preference The steric and electronic properties of the difluoromethylidene group can influence the conformational preference of the piperidine ring, which can be crucial for binding to a biological target.

While these principles are well-established in medicinal chemistry, specific SRR studies detailing the systematic integration of this compound into bioactive scaffolds are not readily found in the scientific literature.

Use in the Synthesis of Mechanistic Probes

Mechanistic probes are essential tools for elucidating biological pathways and mechanisms of drug action. The unique properties of the difluoromethylidene group could be exploited in the design of such probes. For instance, the fluorine atoms could serve as reporters in ¹⁹F NMR studies, allowing for the monitoring of the probe's interaction with its biological target in a complex environment.

However, there are no specific, published examples of this compound being used as a key building block for the synthesis of mechanistic probes.

Contribution to the Development of Chemical Libraries for Academic Screening Efforts

The synthesis of diverse chemical libraries is fundamental to high-throughput screening and the discovery of new lead compounds in drug discovery. Fluorinated building blocks are highly sought after for inclusion in these libraries to increase chemical diversity and introduce drug-like properties.

This compound represents a unique building block that could be used to generate a library of novel fluorinated piperidine derivatives. The piperidine nitrogen can be readily functionalized with a wide range of substituents, and the difluoromethylidene group can be further modified, leading to a large number of diverse structures.

Despite its potential, there is no specific documentation available that details the inclusion of this compound or its derivatives in publicly accessible academic screening libraries.

Future Research Directions and Unexplored Reactivity of 4 Difluoromethylidene Piperidine Hydrochloride

Development of Novel Stereoselective Transformations at the Difluoromethylidene Moiety

The difluoromethylidene group (C=CF₂) is a key functional handle, yet stereoselective reactions targeting this moiety are underdeveloped. Future research could focus on introducing chirality at or adjacent to the fluorinated carbon center.

One promising avenue is the development of catalytic asymmetric hydrogenation or hydrofunctionalization reactions. For instance, asymmetric hydrogenation could potentially lead to the synthesis of chiral 4-(difluoromethyl)piperidine (B1463297) derivatives. Another approach involves stereoselective additions across the double bond. Inspired by transformations on similar α-trifluoromethyl alkenes, reactions like stereoselective hydrodefluorination could yield monofluoroalkenes with high diastereoselectivity. rsc.org The development of catalytic systems that can control the facial selectivity of nucleophilic or radical additions to the electron-poor alkene is a significant, yet potentially rewarding, challenge.

Table 1: Potential Stereoselective Reactions on the Difluoromethylidene Moiety

Reaction Type Potential Reagents/Catalysts Potential Product Class Key Challenge
Asymmetric Hydrogenation Chiral transition metal catalysts (e.g., Rh, Ru, Ir complexes) Enantioenriched 4-(difluoromethyl)piperidines Achieving high enantioselectivity
Asymmetric Dihydroxylation Osmium tetroxide with chiral ligands Chiral diols Controlling facial selectivity
Stereoselective Michael Addition Chiral organocatalysts or metal complexes with various nucleophiles Substituted piperidines with new stereocenters Overcoming steric hindrance and electronic effects

Exploration of C-H Functionalization Strategies on the Piperidine (B6355638) Ring

Direct C-H functionalization is a powerful tool for molecular editing, offering a more atom-economical approach compared to traditional methods that require pre-functionalized substrates. researchgate.net Applying these strategies to the piperidine ring of 4-(difluoromethylidene)piperidine (B3353691) hydrochloride presents both opportunities and challenges. The inductively electron-withdrawing effect of the difluoromethylidene group is expected to deactivate adjacent C-H bonds, particularly at the C3/C5 positions. nih.gov

Future work could explore catalyst- and directing-group-controlled C-H functionalization to achieve regioselectivity. For example, rhodium-catalyzed C-H insertion reactions using specific catalysts and N-protecting groups have shown the ability to direct functionalization to the C2, C3, or C4 positions of the piperidine ring. nih.gov Radical-mediated approaches, such as those employing a 1,5-hydrogen atom transfer (HAT) mechanism, could also enable regioselective functionalization at the remote δ-C-H bond (C4), although the existing double bond at this position in the target molecule would necessitate novel reactivity pathways. nih.govmdpi.com

Table 2: C-H Functionalization Strategies for the Piperidine Ring

Position Proposed Strategy Catalyst/Reagent Type Rationale/Challenges
C2/C6 Directed C-H functionalization Transition metals (e.g., Pd, Rh) with a removable directing group on the nitrogen Overcomes electronic deactivation; requires installation and removal of directing group.
C3/C5 Metal-carbene C-H insertion Rhodium or copper catalysts Challenging due to electronic deactivation by the C=CF₂ group. nih.gov

Integration into Multicomponent Reactions

Multicomponent reactions (MCRs), which combine three or more reactants in a single synthetic operation, offer significant advantages in terms of efficiency and molecular complexity generation. researchgate.net The electron-deficient nature of the alkene in 4-(difluoromethylidene)piperidine hydrochloride makes it an excellent candidate for MCRs, particularly those initiated by radical addition or involving Michael-type additions.

Future research could explore its participation in three-component difunctionalization reactions. researchgate.net For example, a reaction involving a radical initiator, a nucleophile, and the piperidine substrate could lead to the simultaneous introduction of two different functional groups across the double bond. Such transformations would provide rapid access to a diverse library of highly functionalized piperidine derivatives. The development of radical-triggered cascades could be particularly fruitful. researchgate.net

Photocatalytic and Electrocatalytic Methodologies for Derivatization

Visible-light photocatalysis and electrocatalysis have emerged as powerful and sustainable tools in organic synthesis, enabling transformations that are often difficult to achieve with traditional thermal methods. researchgate.net These techniques are particularly well-suited for generating radical intermediates under mild conditions.

The application of these methodologies to this compound is a vast and unexplored area. Photocatalytic approaches could be used for hydrodifluoroalkylation reactions or for the addition of radical species across the double bond. researchgate.net For instance, a photoredox-catalyzed reaction could enable the coupling of the alkene with a suitable partner, initiated by a single-electron transfer (SET) event. researchgate.net Electrocatalysis could also be employed to achieve unique C-H aminations or other cyclization reactions involving the piperidine nitrogen and a suitable tether. mdpi.com The fusion of fluorine chemistry with modern catalytic concepts promises to unlock novel reactivity and provide access to new chemical space. rsc.orgresearchgate.net

Q & A

Q. What are the recommended laboratory synthesis methods for 4-(Difluoromethylidene)piperidine hydrochloride?

Methodological Answer: The synthesis of piperidine derivatives typically involves nucleophilic substitution or condensation reactions. For this compound, a plausible route involves reacting piperidine with difluoromethylating agents (e.g., difluorocarbene precursors) under basic conditions (e.g., triethylamine) in anhydrous solvents like dichloromethane or DMF. Post-reaction, the crude product is purified via recrystallization or column chromatography using silica gel and polar solvents (e.g., methanol/ethyl acetate mixtures) .

Example Protocol:

  • Reagents: Piperidine, difluoromethyl chloride, triethylamine, DMF.
  • Conditions: 0–5°C, 12–24 hours under nitrogen.
  • Workup: Neutralization with dilute HCl, extraction with dichloromethane, drying over MgSO₄.
  • Purification: Recrystallization from ethanol/water (yield: ~60–75%) .

Q. Which analytical techniques are critical for characterizing this compound?

Methodological Answer: Structural and purity analysis requires a combination of techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm the difluoromethylidene group (δ ~120–140 ppm for CF₂ in ¹³C) and piperidine ring protons (δ ~1.5–3.5 ppm) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z corresponding to C₆H₁₀ClF₂N).
  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection (λ = 210–254 nm) to assess purity (>98%) .

Q. Table 1: Key Analytical Parameters

TechniquePurposeExample Conditions
¹H NMRStructural confirmationDMSO-d₆, 400 MHz
HPLCPurity assessmentC18 column, 70:30 MeOH/H₂O
FT-IRFunctional group IDKBr pellet, 400–4000 cm⁻¹

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for this compound synthesis?

Methodological Answer: Quantum chemical calculations (e.g., DFT) model reaction mechanisms, such as the energy barriers for difluoromethylidene incorporation. Tools like Gaussian or ORCA simulate transition states and intermediates. For example:

  • Reaction Path Search: Identify low-energy pathways for difluorocarbene insertion into piperidine.
  • Solvent Effects: COSMO-RS models predict solvent polarity impacts on reaction rates .

Case Study:
A DFT study of similar piperidine derivatives revealed that polar aprotic solvents (e.g., DMF) stabilize charged intermediates, reducing activation energy by ~15 kcal/mol compared to nonpolar solvents .

Q. How should researchers address contradictions in spectroscopic data for derivatives of this compound?

Methodological Answer: Contradictions (e.g., unexpected NMR splitting or MS fragments) require:

  • Cross-Validation: Compare data across multiple techniques (e.g., 2D NMR COSY vs. NOESY for stereochemistry).
  • Isotopic Labeling: Use ¹⁸O or deuterated analogs to trace reaction pathways.
  • Crystallography: Single-crystal X-ray diffraction resolves ambiguous structural assignments .

Example:
In a study of a related piperidine derivative, conflicting NOE effects were resolved via X-ray crystallography, confirming axial vs. equatorial substituent orientation .

Q. What experimental strategies mitigate solvent effects on the compound’s stability and reactivity?

Methodological Answer:

  • Stability Screening: Conduct accelerated degradation studies in solvents (e.g., DMSO, ethanol) under varied temperatures (25–60°C) and pH (3–10). Monitor via HPLC .
  • Reactivity Profiling: Use kinetic studies (UV-Vis or NMR time-course) to assess nucleophilic substitution rates in polar vs. nonpolar solvents.

Q. Table 2: Solvent Stability Data (Hypothetical)

SolventDegradation Rate (k, h⁻¹)Half-Life (t₁/₂, h)
DMSO0.01258
Ethanol0.005138
Water0.03222

Methodological Notes

  • Safety: Always use PPE (gloves, goggles) and work in a fume hood. The compound’s hydrochloride salt may release HCl upon decomposition .
  • Data Reproducibility: Document reaction parameters (e.g., stirring speed, humidity) to ensure reproducibility, as piperidine derivatives are sensitive to moisture .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.